6-Ethyl-2-methyl-4-piperazin-1-ylthieno[2,3-d]pyrimidine
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Overview
Description
6-Ethyl-2-methyl-4-piperazin-1-ylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including neuroprotective, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-methyl-4-piperazin-1-ylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophene derivatives with formamidine acetate under acidic conditions to form the thienopyrimidine core. Subsequent alkylation and piperazine substitution yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-methyl-4-piperazin-1-ylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of reduced thienopyrimidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
6-Ethyl-2-methyl-4-piperazin-1-ylthieno[2,3-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Ethyl-2-methyl-4-piperazin-1-ylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-(2-fluorophenyl)-6-methyl-2-piperazin-1-ylthieno[2,3-d]pyrimidine .
- 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile .
Uniqueness
6-Ethyl-2-methyl-4-piperazin-1-ylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of ethyl and methyl groups, along with the piperazine moiety, contributes to its high affinity for certain molecular targets and its potential as a therapeutic agent .
Properties
IUPAC Name |
6-ethyl-2-methyl-4-piperazin-1-ylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S/c1-3-10-8-11-12(17-6-4-14-5-7-17)15-9(2)16-13(11)18-10/h8,14H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAOJGPSFWFLAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2S1)C)N3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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